NC-1300-B

Proton pump inhibition Gastric acid secretion Duration of action

Choose NC-1300-B for its distinct 72-hour antisecretory action in preclinical models, a key differentiator from standard PPIs. This sulfinylbenzimidazole is essential for multi-day gastric studies, circadian rhythm research, and vascular smooth muscle K+,H+-ATPase assays. We offer >98% purity with full analytical documentation (LC/MS, NMR, HPLC) for reliable experimental reproducibility. Ideal for research use only.

Molecular Formula C17H19N3O2S
Molecular Weight 329.4 g/mol
CAS No. 104340-41-2
Cat. No. B1219682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNC-1300-B
CAS104340-41-2
SynonymsNC 1300 B
NC 1300B
NC-1300-B
NC-1300B
Molecular FormulaC17H19N3O2S
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC
InChIInChI=1S/C17H19N3O2S/c1-20(2)16-7-5-4-6-12(16)11-23(21)17-18-14-9-8-13(22-3)10-15(14)19-17/h4-10H,11H2,1-3H3,(H,18,19)
InChIKeyXEACPNJGCWYTPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(((6-Methoxy-1H-benzimidazol-2-yl)sulfinyl)methyl)-N,N-dimethylbenzenamine (CAS: 104340-41-2): Procurement-Grade Identity and Baseline Specifications


2-(((6-Methoxy-1H-benzimidazol-2-yl)sulfinyl)methyl)-N,N-dimethylbenzenamine (CAS 104340-41-2), also designated as NC-1300-B, is a sulfinylbenzimidazole derivative with the molecular formula C17H19N3O2S and a molecular weight of 329.42 g/mol . This compound functions as a gastric H+,K+-ATPase (proton pump) inhibitor and exhibits pharmacological properties that position it as a research tool for acid-related gastrointestinal disorders [1]. Its structural configuration features a sulfinyl linkage between a 6-methoxy-1H-benzimidazole core and an N,N-dimethylbenzenamine moiety, distinguishing it from pyridine-containing proton pump inhibitors such as omeprazole [2].

Why 2-(((6-Methoxy-1H-benzimidazol-2-yl)sulfinyl)methyl)-N,N-dimethylbenzenamine (CAS 104340-41-2) Cannot Be Interchanged with In-Class Analogs


Despite belonging to the substituted benzimidazole class of proton pump inhibitors, 2-(((6-Methoxy-1H-benzimidazol-2-yl)sulfinyl)methyl)-N,N-dimethylbenzenamine exhibits differential pharmacological characteristics that preclude generic substitution with structurally related compounds such as omeprazole, esomeprazole, lansoprazole, or pantoprazole. The compound demonstrates a markedly extended duration of antisecretory action (up to 72 hours) compared to omeprazole (<24 hours) following oral administration in preclinical models, a difference that directly impacts experimental design and interpretation [1]. Additionally, its distinct molecular architecture—lacking the substituted pyridine ring present in omeprazole and its derivatives—results in divergent pH-dependent activation kinetics, degradation pathways, and analytical behavior that are consequential for both research applications and quality control workflows [2].

Quantitative Differential Evidence for 2-(((6-Methoxy-1H-benzimidazol-2-yl)sulfinyl)methyl)-N,N-dimethylbenzenamine (CAS 104340-41-2): Comparator-Based Performance Data


Extended Duration of Gastric Antisecretory Effect: NC-1300-B (CAS 104340-41-2) vs. Omeprazole in Rat Models

NC-1300-B (CAS 104340-41-2) demonstrates a significantly prolonged duration of antisecretory activity compared to the reference proton pump inhibitor omeprazole. In pylorus-ligated rats, a single oral dose of NC-1300-B at 100 mg/kg maintained inhibition of gastric acid secretion for up to 72 hours post-administration [1]. In contrast, the antisecretory effect of omeprazole under comparable experimental conditions dissipated within 24 hours [1]. This 3-fold or greater extension in duration of action is further corroborated by gastric mucosal protection studies, where NC-1300-B at 100 mg/kg p.o. conferred protection against HCl-ethanol-induced lesions for 72 hours, whereas omeprazole-mediated protection was no longer detectable at the 12-hour time point [2].

Proton pump inhibition Gastric acid secretion Duration of action Preclinical pharmacology

pH-Dependent H+,K+-ATPase Inhibitory Potency: NC-1300-B IC50 Values at Physiologically Relevant pH Conditions

NC-1300-B inhibits hog gastric H+,K+-ATPase in a pH-dependent manner, with a 7.0-fold greater potency at pH 6.0 (IC50 = 4.4 × 10⁻⁶ M) compared to pH 7.4 (IC50 = 3.1 × 10⁻⁵ M) [1]. This pH-dependent activation profile is characteristic of acid-activated proton pump inhibitors, where the compound undergoes acid-catalyzed rearrangement to the active sulfenamide form within the acidic compartment of gastric parietal cells. The compound demonstrates concentration-dependent inhibition of the proton pump, establishing its utility as a tool compound for studying acid-dependent enzyme activation mechanisms [1].

Enzyme inhibition H+,K+-ATPase pH-dependent activity Proton pump

Gastric Acid Secretion Inhibition: Oral ED50 Values for NC-1300-B (CAS 104340-41-2) in Pylorus-Ligated Rats

NC-1300-B inhibits basal gastric acid secretion in pylorus-ligated rats with consistent potency across oral and intraperitoneal routes of administration. The median effective dose (ED50) for inhibition of gastric acid output was determined to be 11.5 mg/kg following oral administration and 11.0 mg/kg following intraperitoneal administration when administered 0.5 hours prior to pylorus ligation [1]. The close correspondence between oral and intraperitoneal ED50 values indicates favorable oral bioavailability and consistent systemic exposure in this preclinical model. Dose-dependent inhibition was observed across the tested concentration range, with the antisecretory effect of a 100 mg/kg oral dose persisting for up to 72 hours [1].

Antisecretory activity ED50 Gastric acid inhibition In vivo pharmacology

Gastric Mucosal Protection: NC-1300-B (CAS 104340-41-2) ED50 for HCl-Ethanol-Induced Lesion Prevention vs. Omeprazole Duration Profile

NC-1300-B provides dose-dependent protection against HCl-ethanol-induced gastric mucosal lesions in rats, with ED50 values of 13.3 mg/kg (p.o.) and 23.0 mg/kg (i.p.) when administered 0.5 hours prior to the necrotizing challenge [1]. The protective effect of a 100 mg/kg oral dose persisted for 72 hours, representing a substantially longer duration of gastroprotection compared to omeprazole, whose protective effect was no longer detectable at 12 hours post-administration [2]. Notably, the sulfone metabolite of NC-1300 exhibited no protective activity against lesion formation, confirming that the parent sulfoxide form is the pharmacologically active species responsible for mucosal protection [2].

Gastroprotection Gastric mucosal injury Cytoprotection Lesion prevention

K+,H+-ATPase-Mediated Rubidium Uptake Inhibition in Vascular Smooth Muscle Cells: NC-1300-B vs. SCH28080 and Omeprazole

NC-1300-B inhibits a K+,H+-ATPase-mediated rubidium (Rb+) uptake mechanism in vascular smooth muscle cells (VSMC), a finding that extends the compound's pharmacological profile beyond gastric proton pump inhibition. In primary cultures of canine coronary artery VSMC and cultured rat aortic VSMC line A7r5, NC-1300-B reduced Rb+ uptake by 19-37%, comparable to the effects observed with the gastric H+,K+-ATPase inhibitors SCH28080 and omeprazole under identical experimental conditions [1]. The NC-1300-B-sensitive portion of Rb+ uptake was not blocked by the Na+,K+-ATPase inhibitor ouabain (0.1 mM) or the Na+-K+-2Cl⁻ cotransport inhibitor bumetanide (0.1 mM), confirming specificity for a distinct K+,H+-ATPase transport system [1]. Intracellular pH of CRA VSMC was reduced by 0.14 ± 0.03 units in the presence of NC-1300-B [1].

Vascular smooth muscle K+,H+-ATPase Ion transport pH regulation

Analytical Characterization and Procurement Specifications: Identity Confirmation Parameters for CAS 104340-41-2

2-(((6-Methoxy-1H-benzimidazol-2-yl)sulfinyl)methyl)-N,N-dimethylbenzenamine (CAS 104340-41-2) is supplied with comprehensive analytical documentation to support identity confirmation and purity assessment in research settings. The compound's predicted physicochemical parameters include a density of 1.35-1.4 g/cm³, boiling point of 581.6 ± 60.0 °C at 760 mmHg, and ACD/LogP of 2.58, with ACD/LogD values of 2.17 at pH 5.5 and 2.20 at pH 7.4 . The compound is provided as a white to pale yellow solid with a melting point of approximately 109 °C and an acid dissociation constant (pKa) of 8.94 ± 0.10 . Procurement-grade material is accompanied by LC/MS, NMR, and HPLC certificates of analysis enabling definitive compound verification and purity quantification .

Analytical chemistry Quality control Compound authentication Procurement specifications

Validated Research and Industrial Application Scenarios for 2-(((6-Methoxy-1H-benzimidazol-2-yl)sulfinyl)methyl)-N,N-dimethylbenzenamine (CAS 104340-41-2)


Preclinical Studies Requiring Sustained Gastric Acid Suppression Without Repeated Dosing

NC-1300-B (CAS 104340-41-2) is optimally suited for preclinical investigations where extended duration of gastric acid suppression is required but repeated compound administration is impractical or introduces confounding variables. Based on demonstrated 72-hour duration of antisecretory activity following a single 100 mg/kg oral dose in rat models, the compound enables experimental designs including: (1) multi-day gastric mucosal healing studies without the need for continuous infusion or multiple daily dosing; (2) investigations of circadian effects on gastric acid secretion where maintaining consistent suppression across multiple light-dark cycles is essential; and (3) surgical recovery models where post-operative handling for repeat dosing would introduce undue stress [1]. This extended duration profile directly addresses a key limitation of omeprazole, whose antisecretory effect in comparable preclinical models dissipates within 24 hours [1].

Gastric Mucosal Protection and Cytoprotection Mechanism Studies

The compound's well-characterized gastroprotective profile supports its application in mechanistic studies of gastric mucosal defense. NC-1300-B provides dose-dependent protection against HCl-ethanol-induced gastric lesions with defined ED50 values (13.3 mg/kg p.o., 23.0 mg/kg i.p.), enabling precise dose selection for experimental interventions [1]. The observation that indomethacin pretreatment (5 mg/kg s.c.) does not reverse NC-1300-B-mediated protection excludes the participation of endogenous prostaglandins in the protective mechanism, while partial reversal by N-ethylmaleimide (10 mg/kg s.c.) suggests involvement of endogenous sulfhydryl compounds [1]. These pharmacological characteristics make NC-1300-B a valuable tool for dissecting prostaglandin-independent cytoprotective pathways and investigating the role of sulfhydryl-mediated mucosal defense mechanisms [2].

Vascular Smooth Muscle K+,H+-ATPase Functional Investigation

NC-1300-B serves as a pharmacological probe for studying K+,H+-ATPase-mediated ion transport in vascular smooth muscle and other non-gastric tissues. The compound inhibits rubidium uptake in VSMC by 19-37% through a mechanism that is insensitive to ouabain and bumetanide, confirming activity at a distinct K+,H+-ATPase transport system [1]. This specificity enables: (1) pharmacological dissection of vascular smooth muscle pH regulatory mechanisms; (2) investigation of K+,H+-ATPase contributions to vascular tone and reactivity; and (3) comparative studies evaluating the relative contributions of Na+,K+-ATPase, Na+-K+-2Cl⁻ cotransport, and K+,H+-ATPase to cellular K+ homeostasis. The compound's documented effects on intracellular pH (ΔpHi = -0.14 ± 0.03 units in CRA VSMC) provide a quantitative benchmark for assay validation and inter-laboratory reproducibility [1].

Analytical Reference Standard and Method Development for Substituted Benzimidazole Quantification

2-(((6-Methoxy-1H-benzimidazol-2-yl)sulfinyl)methyl)-N,N-dimethylbenzenamine is procured with comprehensive analytical documentation (LC/MS, NMR, HPLC certificates of analysis) supporting its use as a reference standard in analytical method development and validation [1]. The compound's distinct molecular architecture—featuring a dimethylaniline moiety rather than the pyridine ring present in omeprazole and its derivatives—confers unique chromatographic retention characteristics and mass spectrometric fragmentation patterns that facilitate method selectivity [2]. Specific applications include: (1) HPLC method development for resolution of structurally related substituted benzimidazole analogs; (2) LC-MS/MS quantification of proton pump inhibitors and their metabolites in biological matrices; and (3) pharmaceutical impurity profiling where NC-1300-B serves as a system suitability standard or calibration reference [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for NC-1300-B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.